Ethyl 5-amino-1-benzyl-4-iodo-pyrazole-3-carboxylate
CAS No.:
Cat. No.: VC13502356
Molecular Formula: C13H14IN3O2
Molecular Weight: 371.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14IN3O2 |
|---|---|
| Molecular Weight | 371.17 g/mol |
| IUPAC Name | ethyl 5-amino-1-benzyl-4-iodopyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C13H14IN3O2/c1-2-19-13(18)11-10(14)12(15)17(16-11)8-9-6-4-3-5-7-9/h3-7H,2,8,15H2,1H3 |
| Standard InChI Key | QLQSUMRJCOZXDO-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NN(C(=C1I)N)CC2=CC=CC=C2 |
| Canonical SMILES | CCOC(=O)C1=NN(C(=C1I)N)CC2=CC=CC=C2 |
Introduction
Chemical Structure and Nomenclature
The IUPAC name for this compound is ethyl 5-amino-1-benzyl-4-iodopyrazole-3-carboxylate, reflecting its substitution pattern. The pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) is substituted at positions 1, 3, 4, and 5. Key features include:
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Position 1: A benzyl group () attached to nitrogen.
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Position 3: A carboxylate ester ().
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Position 4: An iodine atom.
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Position 5: An amino group ().
The SMILES notation (CCOC(=O)C1=NN(C(=C1I)N)CC2=CC=CC=C2) and InChIKey (QLQSUMRJCOZXDO-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereoelectronic configuration.
Synthesis and Optimization
The synthesis of ethyl 5-amino-1-benzyl-4-iodo-pyrazole-3-carboxylate involves multi-step protocols typical of pyrazole derivatives. Automated systems are often employed to enhance yield and purity. A generalized approach includes:
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Pyrazole Ring Formation: Cyclocondensation of hydrazines with 1,3-diketones or their equivalents under acidic or basic conditions.
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Functionalization:
Example Reaction Scheme:
Optimization focuses on controlling regioselectivity during iodination and minimizing side reactions. Solvent selection (e.g., DMF or THF) and temperature gradients (0–60°C) are critical for achieving >80% yields .
Physicochemical Properties
The compound’s low water solubility and moderate lipophilicity () suggest suitability for lipid-rich biological environments. The amino group’s basicity () influences protonation states under physiological conditions .
Biological Activities and Mechanisms
While direct studies on this compound are sparse, pyrazole analogs exhibit diverse bioactivities:
Anti-Inflammatory Activity
Pyrazole derivatives inhibit cyclooxygenase-2 (COX-2) and reduce prostaglandin synthesis. For example, 3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide showed against epidermal growth factor receptor (EGFR), surpassing erlotinib . The iodine atom in this compound may enhance halogen bonding with target proteins, improving binding affinity.
Antimicrobial Effects
The amino and iodine groups enhance interactions with bacterial enzymes. For instance, 1-thiocarbamoyl-3-phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazoles exhibited MAO-B inhibitory activity () .
Research Gaps and Future Directions
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Target Identification: Elucidate specific molecular targets (e.g., kinases, GPCRs) through proteomic studies.
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Structure-Activity Relationships (SAR): Systematically modify substituents (e.g., replacing iodine with bromine) to optimize potency.
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In Vivo Studies: Assess pharmacokinetics and toxicity in animal models.
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Formulation Development: Improve aqueous solubility via prodrug strategies (e.g., phosphate esters).
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